molecular formula C21H18N4O4 B2437677 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923679-94-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2437677
CAS No.: 923679-94-1
M. Wt: 390.399
InChI Key: WGSQMOUMKKAGGI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a novel synthetic compound designed for preclinical research, particularly in the field of oncology. This chemical features a unique molecular architecture combining an indole core, a 1,3,4-oxadiazole unit, and a benzo[1,3]dioxole moiety, a combination that is of significant interest in medicinal chemistry for developing anticancer agents . Compounds with similar structural components, such as 1-benzo[1,3]dioxol-5-yl-indoles, have demonstrated potent activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM), with IC50 values reported in the nanomolar range . The integration of the 1,3,4-oxadiazole ring is a common strategy in drug design, often used to improve metabolic stability and binding affinity. While the specific mechanism of action for this compound requires further investigation, related indole derivatives are known to act as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and the induction of apoptosis in cancer cells . This makes it a valuable candidate for researchers studying targeted cancer therapies and the development of new chemotherapeutic agents. The product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-23-24-21(29-13)17-9-15-4-2-3-5-16(15)25(17)11-20(26)22-10-14-6-7-18-19(8-14)28-12-27-18/h2-9H,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQMOUMKKAGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antidiabetic applications. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a unique structure that integrates a benzo[d][1,3]dioxole moiety with an oxadiazole and an indole derivative. The molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, and it has a molecular weight of approximately 345.37 g/mol. The presence of these heterocyclic components is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit tumor growth through various mechanisms:

  • EGFR Inhibition : Compounds have been noted to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Apoptosis assays reveal that these compounds can trigger programmed cell death in cancer cells by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis of cell cycle progression indicates that these compounds can cause arrest at specific phases, thereby preventing cancer cell proliferation .

Case Studies and IC50 Values

A study on similar compounds demonstrated notable IC50 values against various cancer cell lines:

Compound NameCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Test CompoundHepG22.38
Test CompoundHCT1161.54
Test CompoundMCF74.52

These findings suggest that certain derivatives of the compound exhibit stronger antitumor activity compared to established chemotherapeutic agents like doxorubicin .

Antidiabetic Activity

Recent investigations have also highlighted the potential antidiabetic effects of benzodioxole derivatives:

  • α-Amylase Inhibition : Compounds similar to this compound have shown potent inhibition of α-amylase with IC50 values as low as 0.68 µM .
  • In Vivo Studies : In vivo models using streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels upon administration of these compounds, indicating their potential as therapeutic agents for diabetes management .

Safety and Cytotoxicity

Safety assessments indicate that many derivatives exhibit low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells. For example:

Compound NameNormal Cell LineIC50 (µM)
Test CompoundHEK293T>150

This suggests a favorable therapeutic index for further development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated inhibition zones greater than 20 mm against Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound's structure suggests potential activity against cancer cells, particularly those expressing estrogen receptors. Similar compounds have been studied for their ability to act as selective estrogen receptor degraders (SERDs), which could lead to reduced proliferation of estrogen-dependent tumors. The mechanism involves disrupting estrogen signaling pathways, thereby inhibiting cancer cell growth.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of compounds containing the indole moiety. These compounds have been investigated for their potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Several studies provide insights into the efficacy and mechanisms of action of this compound:

Study ReferenceFocusFindings
Sabahat et al. (2015)Synthesis and Antimicrobial EvaluationReported strong antimicrobial activity against specific bacterial strains with diameter inhibition zones exceeding 20 mm .
MDPI (2018)Anticancer PropertiesHighlighted the compound's potential as a SERD with promising results in reducing growth in estrogen-positive breast cancer cell lines .
Recent Neuroprotection Studies (2023)Neuroprotective EffectsInvestigated the role of indole derivatives in reducing oxidative stress in neuronal models .

Q & A

Q. What is the synthetic pathway for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

The compound is typically synthesized via multi-step protocols:

  • Step 1 : Formation of intermediates such as 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol through cyclization of hydrazides with carbon disulfide under basic conditions (e.g., alcoholic KOH) .
  • Step 2 : Preparation of 2-bromo-N-substituted acetamides by reacting aryl/aralkyl amines with 2-bromoacetyl bromide in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling the intermediates via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with NaH as a base, followed by purification via recrystallization .

Q. Which spectroscopic techniques are used to characterize this compound?

  • 1H-NMR and 13C-NMR : To confirm proton environments and carbon frameworks, particularly for indole, benzodioxole, and oxadiazole moieties .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹, N-H stretches) .
  • Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of the oxadiazole ring) .
  • X-ray Crystallography : Resolves 3D structures of analogs (e.g., benzodioxole-containing thiazol-2-amines) to confirm stereochemistry .

Q. What preliminary biological activities have been reported?

  • Antibacterial Activity : Derivatives show inhibition against Staphylococcus aureus and Salmonella typhi, with MIC values comparable to ciprofloxacin .
  • Enzyme Inhibition : Selective inhibition of α-glucosidase (compound 8q ), butyrylcholinesterase (compound 8g ), and lipoxygenase (compound 8b ) via competitive binding .
  • Antioxidant Potential : Radical scavenging activity (IC₅₀ ~10–50 µM) in DPPH assays for structurally related acetamides .

Advanced Research Questions

Q. How can synthesis be optimized for scalability or enhanced purity?

  • Microwave Assistance : Reduces reaction time (e.g., from 8 hours to 30 minutes) while improving yields by 15–20% .
  • Flow Chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time) for intermediates like diazomethane derivatives, minimizing side products .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, base concentration) to maximize yield and purity .

Q. What molecular docking insights explain its enzyme inhibitory activity?

  • α-Glucosidase Inhibition : Compound 8q forms hydrogen bonds with catalytic residues (Asp349, Arg439) and π-π stacking with the oxadiazole ring in the active site .
  • Butyrylcholinesterase Interaction : Hydrophobic interactions between the benzodioxole moiety and Trp82 residue enhance binding affinity for compound 8g .
  • Validation : Docking scores (e.g., Glide scores < −8.0 kcal/mol) correlate with experimental IC₅₀ values, supporting structure-based design .

Q. How can contradictory biological data across studies be resolved?

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., α-glucosidase from human vs. microbial sources) account for discrepancies .
  • Purity Considerations : Recrystallization solvents (e.g., ethanol-DMF vs. acetone) impact compound stability and activity; HPLC purity >95% is critical for reproducibility .
  • Structural Analogues : Methyl substitution on the oxadiazole ring (e.g., 5-methyl vs. 5-phenyl) alters steric hindrance and bioavailability, affecting potency .

Q. What structure-activity relationship (SAR) insights guide further modifications?

  • Acetamide Side Chain : Bulky substituents (e.g., 4-chlorophenyl) enhance lipophilicity and membrane permeability, improving antibacterial activity .
  • Oxadiazole Ring : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing enzyme inhibition but reducing solubility .
  • Benzodioxole Moiety : Methylation at the 5-position improves metabolic stability by blocking cytochrome P450 oxidation .

Methodological Considerations

Q. Key Techniques for Biological Evaluation

  • Enzyme Assays : Spectrophotometric monitoring of substrate hydrolysis (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) at λ = 405 nm .
  • Antimicrobial Testing : Agar dilution method with Mueller-Hinton agar, using ciprofloxacin as a positive control .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 3W37 for α-glucosidase) .

Q. Synthetic Challenges and Solutions

  • Side Reactions : Hydrolysis of the oxadiazole ring under acidic conditions—mitigated by using anhydrous solvents and inert atmospheres .
  • Low Yields in Coupling Steps : Switching from DMF to DMA (dimethylacetamide) increases solubility of intermediates, improving yields by 10–15% .

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